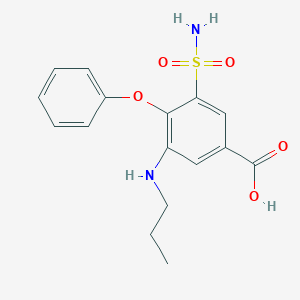

N-去丁基-N-丙基布美他尼

描述

4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid (4-PPSB) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a benzoic acid derivative with a sulfamoyl group at the 5-position and a propylamino group at the 3-position. As a result of its unique structure, 4-PPSB has been used in many different areas of research, including biochemical and physiological studies, as well as applications in drug development.

科学研究应用

抗癫痫药物

“N-去丁基-N-丙基布美他尼”的化学名称是3-丁胺基-4-苯氧基-5-磺酰胺基苯甲酸,用作抗癫痫药物 . 它的作用是阻断NKCC1阳离子-氯离子协同转运蛋白,从而降低脑神经元中的氯离子浓度 . 这导致GABA的超极化活性增强,这对于治疗新生儿癫痫发作很有用 .

利尿剂

这种化合物是一种强效利尿剂 . 它用于治疗心力衰竭、肝功能衰竭或肾脏问题引起的浮肿以及高血压 .

分析技术

各种分析技术,如紫外、HPLC、HPTLC、GC-MS、LC-MS等,用于测定药物制剂和生物样品中的“N-去丁基-N-丙基布美他尼” .

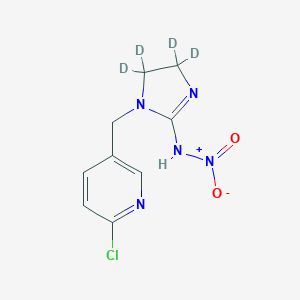

亚硝胺杂质形成抑制

CRGC/FDA会议上提交了一项研究,内容是筛选潜在的清除剂,以防止亚硝基-API的形成,并评估其有效性 . FDA团队发表了“布美他尼作为模型NDSRI底物:N-亚硝基布美他尼杂质的形成及其在布美他尼片剂中的抑制” .

作用机制

Target of Action

N-Desbutyl-N-propyl Bumetanide, also known as 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic Acid or N-Desbutyl-N-propylBumetanide-d5, primarily targets the sodium-potassium ATPase pump . This pump plays a crucial role in maintaining the electrochemical gradient necessary for functions of many cellular processes.

Mode of Action

The compound interferes with renal cAMP and/or inhibits the sodium-potassium ATPase pump . It appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule .

Biochemical Pathways

The inhibition of the sodium-potassium ATPase pump affects the electrolyte transfer in the proximal tubule . This action disrupts the balance of sodium and potassium ions in the cells, leading to increased excretion of these ions and water in the urine.

Pharmacokinetics

It is known that the bioavailability of bumetanide, a related compound, is more predictable than other diuretics

Result of Action

The primary result of N-Desbutyl-N-propyl Bumetanide’s action is diuresis, or increased urine production. This is due to the increased excretion of sodium and potassium ions, along with water, in the urine .

生化分析

Biochemical Properties

N-Desbutyl-N-propyl Bumetanide plays a significant role in biochemical reactions, particularly in the inhibition of the sodium-potassium-chloride cotransporter (NKCC1). This compound interacts with various enzymes, proteins, and other biomolecules, including NKCC1, which is crucial for maintaining ion balance within cells. By inhibiting NKCC1, N-Desbutyl-N-propyl Bumetanide disrupts ion transport, leading to changes in cellular ion concentrations and osmotic balance .

Cellular Effects

N-Desbutyl-N-propyl Bumetanide has profound effects on various cell types and cellular processes. It influences cell function by altering ion transport and osmotic balance, which can impact cell signaling pathways, gene expression, and cellular metabolism. For example, in neurons, the inhibition of NKCC1 by N-Desbutyl-N-propyl Bumetanide can affect GABAergic signaling, leading to changes in neuronal excitability and synaptic transmission .

Molecular Mechanism

The molecular mechanism of N-Desbutyl-N-propyl Bumetanide involves its binding to the NKCC1 transporter, inhibiting its activity. This inhibition prevents the cotransport of sodium, potassium, and chloride ions across the cell membrane, leading to a decrease in intracellular chloride concentration. This change in ion concentration can affect various cellular processes, including enzyme activity, gene expression, and cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Desbutyl-N-propyl Bumetanide can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to N-Desbutyl-N-propyl Bumetanide can lead to sustained inhibition of NKCC1, resulting in long-term changes in cellular ion balance and function .

Dosage Effects in Animal Models

The effects of N-Desbutyl-N-propyl Bumetanide vary with different dosages in animal models. At lower doses, the compound effectively inhibits NKCC1 without causing significant adverse effects. At higher doses, N-Desbutyl-N-propyl Bumetanide can lead to toxicity and adverse effects, such as electrolyte imbalances and dehydration. These threshold effects highlight the importance of careful dosage management in experimental settings .

Metabolic Pathways

N-Desbutyl-N-propyl Bumetanide is involved in various metabolic pathways, including oxidative biotransformations. The compound undergoes metabolism to produce several metabolites, including hydroxybutyl and amino-butyric acid derivatives. These metabolic processes can influence the compound’s activity and its effects on cellular function .

Transport and Distribution

Within cells and tissues, N-Desbutyl-N-propyl Bumetanide is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of N-Desbutyl-N-propyl Bumetanide is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can impact the compound’s ability to interact with its target proteins and exert its biochemical effects .

属性

IUPAC Name |

4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-2-8-18-13-9-11(16(19)20)10-14(24(17,21)22)15(13)23-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8H2,1H3,(H,19,20)(H2,17,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZACFNSGLDGBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615220 | |

| Record name | 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28395-28-0 | |

| Record name | 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

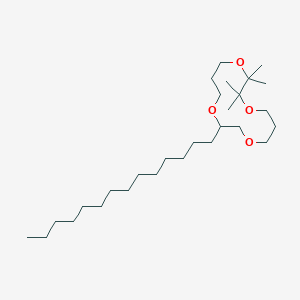

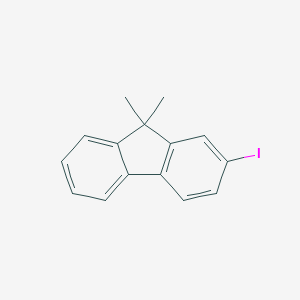

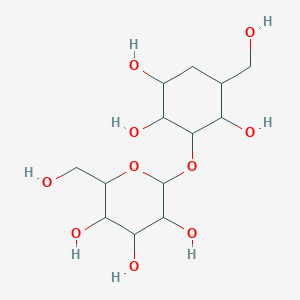

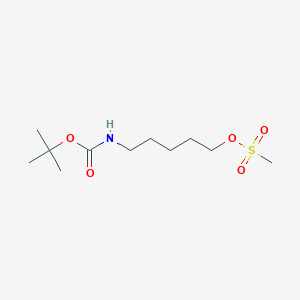

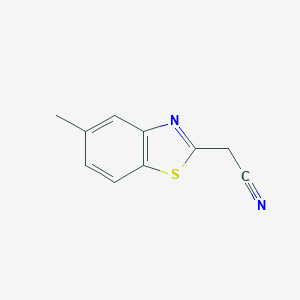

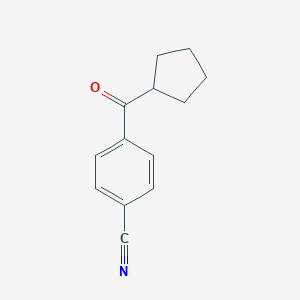

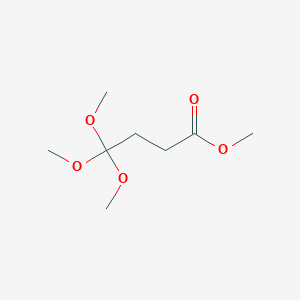

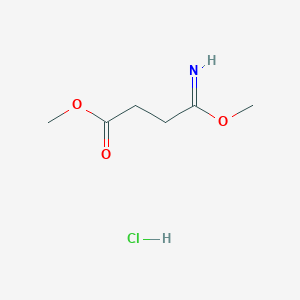

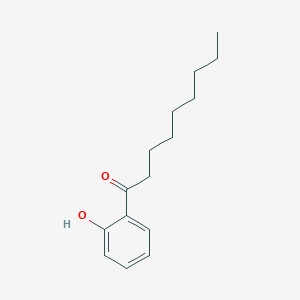

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)